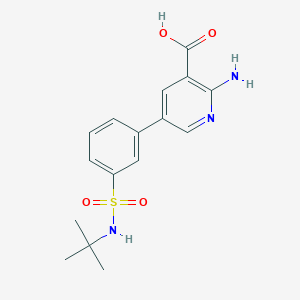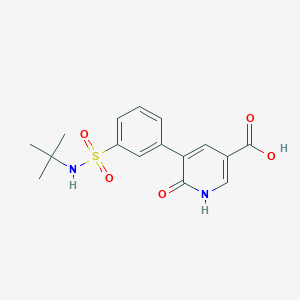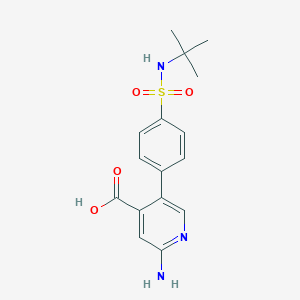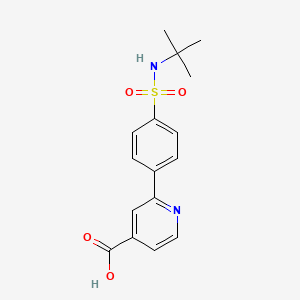
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2M) is an organic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is a popular reagent used in organic synthesis and chemical research. 5-BSA-2M has been used in a variety of scientific research applications, including as a fluorescent probe and a substrate for enzyme reactions.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines, as a substrate for enzyme reactions, and as a reagent for the synthesis of other organic compounds. It has also been used for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Mecanismo De Acción
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% acts as a fluorescent probe by forming a fluorescent adduct with amines. This adduct is formed through the reaction between the amine and the sulfonamide moiety of the compound. The reaction results in a shift in the emission wavelength of the compound, which can be used to detect the presence of amines.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% does not have any known biochemical or physiological effects. It is not known to interact with any biological receptors or enzymes, and is not known to have any toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a relatively inexpensive and easy to use reagent, making it ideal for use in laboratory experiments. It is also easy to obtain and store, and is relatively stable in solution. However, it is not suitable for use in the detection of metal ions, and its fluorescence can be quenched by certain compounds.
Direcciones Futuras
Due to its versatility, 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has the potential to be used in a variety of scientific research applications. It could be used in the development of new fluorescent probes, or as a reagent in the synthesis of other organic compounds. It could also be used in the detection of metal ions, or as a catalyst for the synthesis of organic compounds. Additionally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in biochemistry and physiology.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is synthesized via a three-step process. The first step involves the conversion of 3-t-butylsulfamoylphenylacetic acid to 3-t-butylsulfamoylphenylacetonitrile, which is then reacted with 2-methoxy-5-methylpyridine to form 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. The third step involves the isolation of the product by column chromatography.
Propiedades
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-6-11(8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIJORFLOKJTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)









